(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrano[2,3-f]chromenone Derivatives : A series of pyrano[2,3-f]chromenone derivatives, including compounds related to the specified chemical, have been synthesized starting from resorcinol. These derivatives have been evaluated for cytotoxic activity against the blood tumor cell line K562. The study found that most derivatives exhibited low inhibitory activity, with compounds possessing methoxy groups on the aromatic ring showing better cytotoxic effects (Alizadeh et al., 2015).
Cytotoxic 4-Phenylcoumarins : Research on the leaves of Marila pluricostata led to the isolation of several 4-phenylcoumarins, including derivatives of the specified chemical. These compounds were tested for cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (López-Pérez et al., 2005).
Synthesis of Porphyrins with Pyrano[2,3-f]chromene Derivatives : Meso-tetrakis (2,10-dioxo-2H, 10H-pyrano[2,3-f]chromene-9-yl) porphyrins were synthesized, characterized by various techniques, and evaluated for their biological activities. The study highlights the potential application of these compounds in biological contexts (Kumar et al., 2007).
Structural and Chemical Properties
Photochemical and Crystallographic Studies : Studies on rac-(9R,10R)-3,6,9,10-Tetrabromo-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one, a photobiochemically active pyranocoumarin, provide insights into its crystal structure and photochemical properties. This research contributes to understanding the physical characteristics of such compounds (Bauri et al., 2018).
Xyloccensin L : This compound, related to the specified chemical, has been structurally analyzed, providing information on its conformation and intramolecular interactions. Studies like these are vital for understanding the chemical nature and potential applications of such compounds (Feng et al., 2010).
Antioxidant and Anticancer Activities
Anticancer Activities of Pyrano[2,3-f]chromene Derivatives : A series of these derivatives was synthesized and evaluated for anticancer activities against various human cancer cell lines. The study identified compounds with significant inhibitory effects, contributing to the development of new anticancer agents (Hongshuang et al., 2017).
Antioxidant Activity of Pyrano[4,3-b]Chromen-1-ones : Research on novel pyrano[4,3-b]chromen-1-ones synthesized from a pseudo-multicomponent reaction revealed their antioxidant activity. The study highlights the potential of these compounds as antioxidants, which could be explored further in scientific research (Saher et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,17H,1-4H3/b10-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOMXBOHQUBUMI-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OC1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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